6-Methylpyrimidine-4-carbonitrile
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and synthetic chemistry. researchgate.netgsconlinepress.comresearchgate.net Its prevalence in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA, underscores its profound biological importance. orientjchem.org This natural occurrence has inspired chemists to explore a vast chemical space of pyrimidine derivatives, leading to the discovery of numerous compounds with a wide array of biological activities. gsconlinepress.com
Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. gsconlinepress.comorientjchem.org The structural versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and biological properties. acs.orgnih.govacs.org This has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov
Role of Nitrile Functionality in Organic Synthesis and Reactivity
The nitrile or cyano (-C≡N) group is a highly versatile and valuable functional group in organic synthesis. Its strong electron-withdrawing nature significantly influences the reactivity of the molecule to which it is attached. In the context of an aromatic ring like pyrimidine, the nitrile group enhances its electrophilicity, making the ring more susceptible to nucleophilic attack. nih.gov
The nitrile group itself can undergo a wide range of chemical transformations, serving as a precursor to various other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or can participate in cycloaddition reactions to form various heterocyclic systems. This chemical reactivity makes nitrile-containing compounds, such as 6-Methylpyrimidine-4-carbonitrile, valuable intermediates in the synthesis of more complex molecules with potential biological applications. nih.gov
Positioning of this compound within the Pyrimidine-4-carbonitrile Class
This compound belongs to the class of pyrimidine-4-carbonitriles, which are characterized by a nitrile group at the C4 position of the pyrimidine ring. The presence of the electron-withdrawing nitrile group at this position makes the pyrimidine ring particularly electron-deficient, influencing its chemical behavior.
While extensive research has been conducted on various substituted pyrimidines, including pyrimidine-5-carbonitriles, specific detailed studies on this compound are less common in publicly available literature. However, based on the general reactivity of pyrimidines and nitriles, it is expected to be a versatile building block in organic synthesis. The methyl group at the C6 position can also influence its reactivity and solubility. The study of related 4-cyanopyrimidine derivatives has shown their potential as inhibitors of enzymes like cathepsin K, highlighting the therapeutic interest in this class of compounds. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and related compounds.
| Compound Name | Synonyms | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | 4-Cyano-6-methylpyrimidine | C6H5N3 | 119.12 | 28840-41-7 |
| Pyrimidine-4-carbonitrile | 4-Cyanopyrimidine | C5H3N3 | 105.10 | 42839-04-3 |
| 4-chloro-6-methylpyrimidine-2-carbonitrile | 2-Cyano-4-chloro-6-methylpyrimidine | C6H4ClN3 | 153.57 | Not Available |
Detailed Research Findings
Due to the limited specific research on this compound, this section will discuss general synthetic strategies and reactivity patterns observed for the broader class of pyrimidine-4-carbonitriles, which are expected to be applicable.
Synthesis of Pyrimidine-4-carbonitriles
The synthesis of the pyrimidine ring can be achieved through various condensation reactions. A common and versatile method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of a 4-cyanopyrimidine derivative, a precursor containing the cyano group would be required.
One plausible, though not explicitly documented for this specific compound, synthetic route could involve the construction of the pyrimidine ring from acyclic precursors already bearing the methyl and cyano functionalities. For example, a reaction involving a β-keto nitrile and an amidine could potentially yield the desired pyrimidine core.
Another general approach to introduce a nitrile group onto a pre-existing pyrimidine ring is through the displacement of a suitable leaving group, such as a halogen, with a cyanide salt. For instance, the corresponding 4-chloro-6-methylpyrimidine (B1361110) could potentially be converted to this compound via a nucleophilic aromatic substitution reaction with a cyanide reagent. The reactivity of halopyrimidines in such reactions is well-established. rsc.org
Reactivity of the Pyrimidine Ring and Nitrile Group
The pyrimidine ring in this compound is electron-deficient due to the two nitrogen atoms and the electron-withdrawing nitrile group. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the activating groups.
The nitrile group itself is a key site of reactivity. It can be:
Hydrolyzed to a carboxylic acid (6-methylpyrimidine-4-carboxylic acid) or an amide under acidic or basic conditions.
Reduced to a primary amine ( (6-methylpyrimidin-4-yl)methanamine) using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This amine can then be used in further synthetic transformations.
Reacted with organometallic reagents such as Grignard reagents to form ketones after hydrolysis.
These transformations highlight the utility of this compound as a versatile intermediate for accessing a variety of other substituted pyrimidines.
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-2-6(3-7)9-4-8-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTRKOJHWJWPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506820 | |
| Record name | 6-Methylpyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28840-41-7 | |
| Record name | 6-Methylpyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methylpyrimidine 4 Carbonitrile and Its Derivatives
Historical Perspectives on Pyrimidine (B1678525) Nitrile Synthesis
The journey of pyrimidine synthesis began in the late 19th century, with significant early contributions that laid the groundwork for the field. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, specifically barbituric acid, by reacting urea (B33335) and malonic acid in the presence of phosphorus oxychloride. wikipedia.org This was followed by the systematic studies of Pinner starting in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines and first proposed the name "pyrimidin" in 1885. wikipedia.org The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org
Early methods for synthesizing pyrimidines often involved the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine. wikipedia.org The synthesis of pyrimidines and pyridines from acetylene (B1199291) and nitriles was reported in 1952, showcasing an early example of nitrile incorporation into the pyrimidine framework. acs.org These foundational reactions established the core principles of pyrimidine ring construction that are still built upon today.
Classical and Contemporary Synthetic Routes to 6-Methylpyrimidine-4-carbonitrile Precursors
The synthesis of precursors to this compound involves a variety of established and modern chemical transformations. These methods focus on constructing the pyrimidine core and introducing the necessary functional groups.
Cyclization Reactions and Annulation Strategies
The principal and most common method for pyrimidine synthesis involves the cyclization of a three-carbon component with a nitrogen-containing binucleophile. wikipedia.org A classic approach is the reaction of β-dicarbonyl compounds with amidines, ureas, or guanidines to form substituted pyrimidines. wikipedia.org For instance, the condensation of ethyl acetoacetate with thiourea (B124793) yields 2-thio-6-methyluracil, a precursor that can be further modified. wikipedia.org Similarly, 4-methylpyrimidine (B18481) can be synthesized from 4,4-dimethoxy-2-butanone (B155242) and formamide. wikipedia.org
Modern annulation strategies have expanded the toolkit for pyrimidine synthesis. An oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source provides an efficient and environmentally friendly route to pyrimidine derivatives. organic-chemistry.org Another innovative method involves the reaction of N-vinyl and N-aryl amides with carbonitriles under electrophilic activation. wikipedia.org Furthermore, trifluoromethylated pyrimidines can be obtained through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction of trifluorinated 2-bromoenones with amidines. organic-chemistry.org
The following table summarizes various cyclization and annulation strategies for pyrimidine synthesis:
| Strategy | Reactants | Key Features |
| Principal Synthesis | β-Dicarbonyl compounds + Amidines/Urea/Guanidine | Classical and widely used method. wikipedia.org |
| Condensation | 4,4-dimethoxy-2-butanone + Formamide | Leads to 4-methylpyrimidine. wikipedia.org |
| Oxidative Annulation | Amidines + Ketones + N,N-dimethylaminoethanol | Three-component, eco-friendly approach. organic-chemistry.org |
| Cascade Reaction | Trifluorinated 2-bromoenones + Amidines | Yields trifluoromethylated pyrimidines. organic-chemistry.org |
| Inverse Electron Demand Diels-Alder | 1,3,5-triazines + Aldehydes/Ketones | TFA-catalyzed, produces highly functionalized pyrimidines. mdpi.com |
Functional Group Interconversions Leading to Nitrile Formation
The introduction of a nitrile group onto a pre-existing pyrimidine ring is a crucial step in the synthesis of this compound. This is typically achieved through functional group interconversion. A common precursor is a pyrimidine bearing a leaving group, such as a halogen or a sulfonyl group, at the 4-position. Nucleophilic substitution with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), can then install the nitrile functionality. arkat-usa.org
For example, a route to 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) involved the displacement of a methylsulfonyl group with cyanide. arkat-usa.org The conversion of primary amides to nitriles via dehydration is another well-established method, often employing reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅). libretexts.org
Metal-Catalyzed Approaches (e.g., Palladium, Copper, Zirconium, Niobium)
Metal catalysis has revolutionized organic synthesis, and the construction of pyrimidine rings is no exception. Various transition metals have been employed to facilitate efficient and selective pyrimidine formation.
Palladium and Copper: Palladium and copper catalysts are frequently used in cross-coupling reactions to build substituted pyrimidines. For example, a one-pot process involving the reaction of aryl halides and amidines utilized a palladium acetate/molybdenum hexacarbonyl system with copper iodide as a co-catalyst. researchgate.net Copper-catalyzed cyclization of ketones with nitriles offers a facile and economical route to diverse pyrimidine derivatives. organic-chemistry.orgmdpi.com
Iridium: A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed. acs.orgnih.govacs.org This sustainable process proceeds through a sequence of condensation and dehydrogenation steps. nih.govacs.orgbohrium.com
Zirconium and Niobium: Zirconium-mediated synthesis allows for the creation of polysubstituted pyrimidines from alkynes and two molecules of nitriles. mdpi.com Similarly, NbCl₅ has been used to mediate the intermolecular cycloaddition of alkynes with aryl nitriles, yielding substituted pyrimidines with high chemo- and regioselectivity. acs.org
Iron: An iron-catalyzed method for synthesizing pyrimidine derivatives through β-ammoniation and cyclization of saturated carbonyl compounds with amidines has been reported. organic-chemistry.org
The table below highlights some metal-catalyzed approaches to pyrimidine synthesis:
| Metal Catalyst | Reaction Type | Reactants |
| Palladium/Copper | Cross-coupling/Condensation | Aryl halides + Amidines researchgate.net |
| Copper | Cyclization | Ketones + Nitriles organic-chemistry.orgmdpi.com |
| Iridium | Multicomponent Synthesis | Amidines + Alcohols acs.orgnih.govacs.org |
| Zirconium | Cyclization | Alkynes + Nitriles mdpi.com |
| Niobium | Cycloaddition | Alkynes + Aryl Nitriles acs.org |
| Iron | β-Ammoniation/Cyclization | Carbonyl compounds + Amidines organic-chemistry.org |
Multi-Component Reactions (MCRs) for Pyrimidine Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidones from an aldehyde, a β-ketoester, and urea. wikipedia.org
More contemporary MCRs have been developed to access a wide range of pyrimidine structures. A three-component coupling reaction catalyzed by ZnCl₂ enables the synthesis of 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org An iridium-catalyzed multicomponent synthesis assembles pyrimidines from amidines and up to three different alcohols, showcasing a sustainable approach that liberates hydrogen and water as byproducts. acs.orgnih.govbohrium.com A one-pot, three-component condensation of aromatic aldehydes, malononitrile, and thiourea or urea in the presence of phosphorus pentoxide has also been reported for the synthesis of 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine. benthamopen.com
Scalable Synthesis and Process Optimization for this compound
The transition from laboratory-scale synthesis to large-scale production requires robust, safe, and efficient processes. A scalable synthesis of 4,6-dichloropyrimidine-5-carbonitrile (B1297664) has been described, where all intermediates are stable under normal conditions. researchgate.net This process underwent significant safety evaluation to ensure its suitability for multi-kilogram scale production. researchgate.net
Similarly, a practical and scalable synthetic route has been developed for the construction of a diverse array of 4-substituted 5-bromo-6-methylpyrimidines, which are valuable building blocks for further chemical transformations. researchgate.net A protocol for the gram-scale synthesis of a pyrimidine derivative has been detailed, involving the condensation of an N-vinyl amide with a nitrile. nih.gov This single-step procedure is rapid, taking approximately 3 hours to complete. nih.gov
The synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) has been achieved in high yield (92.6%) and purity (99.6%) through a two-step process involving a Mannich aminomethylation followed by oxidation. chemicalbook.com Such high-yielding and pure transformations are crucial for the economic viability of large-scale synthesis.
Green Chemistry Considerations in Pyrimidine Nitrile Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidine nitriles to minimize environmental impact and enhance efficiency. These strategies focus on the use of safer solvents, reusable catalysts, alternative energy sources, and atom-economical reaction designs such as multicomponent reactions.
Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, are a cornerstone of green synthesis due to their high atom economy and operational simplicity. mdpi.com Several MCRs have been developed for the synthesis of pyrimidine derivatives, including those containing a carbonitrile group. For instance, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and urea or thiourea under microwave irradiation has been reported for the rapid and efficient synthesis of 4-amino-6-(substituted aryl)-2-hydroxy/mercapto-pyrimidine-5-carbonitriles. researchgate.net This approach offers significant advantages over classical methods by reducing reaction times and avoiding the use of volatile organic solvents.
A notable green approach involves a four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles, which demonstrates the potential of MCRs in creating complex heterocyclic systems from simple starting materials like benzaldehyde, malononitrile, hydrazine (B178648) hydrate (B1144303), and ethyl acetoacetate, using water and ethanol (B145695) as solvents and a biocatalyst like taurine. nih.gov While not a direct synthesis of this compound, these MCRs for closely related pyrimidine carbonitriles highlight a viable and green strategy that could be adapted for the target molecule.
The choice of catalyst plays a pivotal role in the green synthesis of pyrimidine nitriles. Ideal catalysts are efficient, selective, reusable, and non-toxic.
Heterogeneous Catalysts: Solid acid catalysts and nanoparticles have emerged as effective and environmentally friendly options. For example, titanium dioxide (TiO2) nanoparticles have been utilized in the Biginelli synthesis of 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile, showcasing a safe and non-toxic multicomponent system that reduces chemical usage and reaction time. nih.gov Another innovative approach employs bone char modified with chlorosulfonic acid as a reusable and eco-friendly solid acid biocatalyst for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. sigmaaldrich.com
Homogeneous Catalysts: While traditionally associated with challenges in separation and reuse, certain homogeneous catalysts are being explored in green contexts. Iridium-pincer complexes have been shown to efficiently catalyze the sustainable multicomponent synthesis of pyrimidines from amidines and alcohols, the latter of which can be derived from biomass. clockss.org This method is highly regioselective and produces hydrogen and water as the only byproducts. clockss.org
The following table summarizes various catalytic systems employed in the green synthesis of pyrimidine carbonitrile derivatives.
| Catalyst Type | Specific Catalyst | Reactants | Product Type | Green Advantages | Yield (%) | Reference |
| Nanocatalyst | TiO₂ Nanoparticles | 4-Cyanobenzaldehyde, Ethyl cyanoacetate, Thiourea | 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile | Eco-friendly, Non-toxic, Reduced chemical usage | - | nih.gov |
| Solid Acid Biocatalyst | Bone char-nPrN-SO₃H | Aromatic aldehydes, Malononitrile, Urea/Thiourea | Pyrimidine-5-carbonitrile derivatives | Reusable, Solvent-free | Up to 92 | sigmaaldrich.com |
| Homogeneous | Iridium-pincer complex | Amidines, Alcohols | Substituted Pyrimidines | Biomass-derived reactants, High atom economy | Up to 93 | clockss.org |
| Organocatalyst | Pyridine-2-carboxylic acid | Substituted aldehydes, Malononitrile, Dimedone | 2-amino-4H-chromene-3-carbonitrile derivatives | Sustainable, Rapid, Recyclable | Up to 98 | nih.gov |
Microwave irradiation has become a popular tool in green chemistry for accelerating reaction rates and improving yields, often under solvent-free conditions. nih.gov The synthesis of various substituted pyrimidines, including 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, has been successfully achieved using microwave-assisted one-pot reactions, significantly reducing reaction times compared to conventional heating. clockss.org For example, a microwave-assisted, catalyst-free synthesis of 2,4-diaminopyrimidine-5-carbonitrile (B135015) on a solid support demonstrated a reduction in reaction time from 21 hours to 40 minutes with an increased yield.
Solvent-free reactions, or those conducted in green solvents like water or ethanol, are highly desirable. A study on the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide utilized ammonium chloride as an inexpensive and readily available catalyst under solvent-free conditions, offering a simple, quick, and eco-friendly method. bldpharm.com Similarly, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved with good yields through a multicomponent reaction under solvent-free conditions. researchgate.net
The table below presents a comparison of reaction conditions for the synthesis of pyrimidine derivatives using microwave irradiation versus conventional heating.
| Product Type | Reaction Conditions | Time | Yield (%) | Reference |
| 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Microwave (350W, 80°C) | 30 min | 89 | clockss.org |
| 2,4-diaminopyrimidine-5-carbonitrile | Microwave-assisted solid phase | 40 min | 90 | |
| 2,4-diaminopyrimidine-5-carbonitrile | Conventional solid phase | 21 hours | 79 | |
| methyl 7-amino-4-oxo-5-phenyl-2-thioxo-pyrano[2,3-d]pyrimidine-6-carboxylates | Microwave (in water) | 3-6 min | 78-94 | taylorfrancis.com |
| methyl 7-amino-4-oxo-5-phenyl-2-thioxo-pyrano[2,3-d]pyrimidine-6-carboxylates | Conventional heating (48°C) | 2-6 h | 69-86 | taylorfrancis.com |
These examples underscore the significant progress made in developing green synthetic methodologies for pyrimidine nitriles. While a specific green synthesis for this compound is not explicitly detailed in the reviewed literature, the principles and successful application of multicomponent reactions, green catalysts, and alternative energy sources to structurally similar compounds provide a strong foundation for its environmentally conscious production.
Chemical Reactivity and Mechanistic Studies of 6 Methylpyrimidine 4 Carbonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring in 6-Methylpyrimidine-4-carbonitrile is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of various functional groups onto the heterocyclic core. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group to restore aromaticity. pressbooks.pubyoutube.com The presence of electron-withdrawing groups on the ring accelerates these reactions. masterorganicchemistry.com
Regioselectivity and Reaction Pathways
In pyrimidine systems, the C2, C4, and C6 positions are generally the most reactive sites for nucleophilic attack. For derivatives like 6-chloropyrimidine-4-carbonitrile, nucleophilic substitution is favored at the C6 position due to a combination of steric and electronic factors. The nitrile group at the C4 position and the nitrogen atoms within the ring strongly withdraw electron density, activating the ring towards nucleophilic attack.
Quantum mechanics calculations on similar systems, such as 2,4-dichloropyrimidines, reveal that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. wuxiapptec.com While C4 is often the preferred site in unsubstituted 2,4-dichloropyrimidines, the presence of an electron-donating group at the C6 position can shift the preference to the C2 position. wuxiapptec.com
Influence of Substituents on SNAr Reactivity
Substituents on the pyrimidine ring significantly influence the rate and outcome of SNAr reactions. Electron-withdrawing groups, such as the nitrile group in this compound, enhance the electrophilicity of the ring carbons, thereby increasing the reaction rate. masterorganicchemistry.com Conversely, electron-donating groups can decrease the rate of reaction.
The nature of the nucleophile is also a critical factor. Stronger nucleophiles generally lead to faster reaction rates. nih.gov For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with various amines demonstrates how the structural factors of the starting pyrimidine and the nucleophile influence the products, which can include amination and solvolysis products. mdpi.com
Reactions Involving the Nitrile Moiety
The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. baranlab.orgresearchgate.netwikipedia.org The strong electron-withdrawing nature of the nitrile group can also influence the reactivity of the pyrimidine ring. nih.gov
Hydrolysis and Amidation Pathways
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orglibretexts.org The reaction typically proceeds through an amide intermediate. libretexts.org In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom for attack by water. libretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org
The following table summarizes the general conditions for nitrile hydrolysis:
| Reaction Type | Reagents | Intermediate | Final Product |
| Acidic Hydrolysis | H3O+, heat | Amide | Carboxylic Acid |
| Basic Hydrolysis | OH-, H2O, heat | Amide | Carboxylate |
Reduction Reactions
The nitrile group can be reduced to a primary amine or an aldehyde. Reduction to a primary amine is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.com The reaction involves the addition of two hydride ions to the nitrile carbon. libretexts.org
Partial reduction to an aldehyde can be accomplished using a less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H). libretexts.orgyoutube.com The reaction proceeds through an imine intermediate which is then hydrolyzed to the aldehyde upon acidic workup. libretexts.org
A summary of reduction reactions of nitriles is provided in the table below:
| Desired Product | Reducing Agent | Key Features |
| Primary Amine | Lithium aluminum hydride (LiAlH4) | Powerful reducing agent, complete reduction. libretexts.orgyoutube.com |
| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Milder reducing agent, partial reduction followed by hydrolysis. libretexts.orgyoutube.com |
Cycloaddition Reactions (e.g., [2+2+2], [4+2] Annulation)
Cycloaddition reactions offer a powerful method for constructing ring systems. The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. libretexts.org While specific examples involving this compound as a dienophile are not prevalent in the provided search results, its electron-deficient nature, enhanced by the nitrile group, suggests it could potentially participate in such reactions with electron-rich dienes. wikipedia.org
Higher-order cycloadditions, such as [6+4] cycloadditions, are also known and lead to the formation of ten-membered rings. wikipedia.orgvaia.com These reactions are often thermally allowed and can be promoted by transition metals. wikipedia.org The participation of pyrimidine derivatives in such cycloadditions would depend on their ability to act as either the 6π or 4π component. A dipolar cycloaddition has been utilized to create a triazolopyridine system, highlighting the utility of cycloadditions in synthesizing complex heterocyclic structures. nih.gov
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, presents two primary sites for nucleophilic attack: the carbon atom of the nitrile group and the electron-deficient carbon atoms of the pyrimidine ring, particularly at the C4 and C6 positions. masterorganicchemistry.comnih.gov
The addition of Grignard reagents to nitriles is a well-established method for the synthesis of ketones, proceeding through the formation of an imine intermediate which is subsequently hydrolyzed. masterorganicchemistry.com In the case of this compound, a Grignard reagent (R-MgX) would be expected to add to the nitrile carbon to form, after acidic workup, a 6-methyl-4-acylpyrimidine.
Furthermore, nucleophilic attack on the pyrimidine ring itself is a known reaction pathway for organometallic reagents. nih.gov For pyrimidine systems, the C4 and C6 positions are particularly susceptible to nucleophilic addition due to the electron-withdrawing nature of the two ring nitrogens. In a study on the related compound 4-amino-5-cyano-2-methylpyrimidine, it was observed that Grignard reagents can add to the C6 position of the pyrimidine ring. nih.gov This suggests that a similar reactivity could be anticipated for this compound, potentially leading to the formation of 4-carbonitrile-6-methyl-6-substituted-1,6-dihydropyrimidine derivatives. The exact product distribution between nitrile addition and ring addition would likely be influenced by the nature of the organometallic reagent and the reaction conditions.
Table 1: Potential Products from the Reaction of this compound with Organometallic Reagents
| Reagent | Potential Product(s) | Reaction Type |
| Grignard Reagent (e.g., Phenylmagnesium bromide) | 6-Methyl-4-benzoylpyrimidine | Nitrile Addition |
| Organolithium Reagent (e.g., n-Butyllithium) | 6-Methyl-4-pentanoylpyrimidine | Nitrile Addition |
| Grignard Reagent (e.g., Vinylmagnesium bromide) | 4-Carbonitrile-6-methyl-6-vinyl-1,6-dihydropyrimidine | Ring Addition |
Reactivity at the Methyl Group (e.g., Deprotonation, Oxidation)
The methyl group at the C6 position of the pyrimidine ring exhibits its own characteristic reactivity, primarily involving deprotonation and oxidation.
Oxidation: The methyl group can be oxidized to afford a variety of functional groups, including an aldehyde or a carboxylic acid. Common oxidizing agents for the conversion of methyl groups on aromatic rings to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and selenium dioxide (SeO₂). For instance, studies on the oxidation of 6-methyl-2,4-dioxopyrimidine with selenium-based reagents have been reported to yield the corresponding aldehyde. researchgate.netresearchgate.net This suggests that similar transformations could be applied to this compound to synthesize 6-formylpyrimidine-4-carbonitrile or 6-carboxypyrimidine-4-carbonitrile.
Table 2: Potential Reactions at the Methyl Group of this compound
| Reaction Type | Reagent(s) | Potential Product |
| Deprotonation/Alkylation | 1. LDA, THF; 2. Electrophile (e.g., CH₃I) | 6-Ethylpyrimidine-4-carbonitrile |
| Oxidation | KMnO₄, heat | 6-Carboxypyrimidine-4-carbonitrile |
| Oxidation | SeO₂, dioxane | 6-Formylpyrimidine-4-carbonitrile |
Acidity, Basicity, and Protonation Behavior of the Pyrimidine Ring
The basicity of the pyrimidine ring in this compound is influenced by the electronic effects of its substituents. The two nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, making the molecule basic. However, the presence of the electron-withdrawing nitrile group at the C4 position is expected to decrease the basicity of the pyrimidine ring compared to unsubstituted pyrimidine. Conversely, the electron-donating methyl group at the C6 position should slightly increase the basicity.
Protonation is expected to occur at one of the ring nitrogen atoms. The specific site of protonation (N1 or N3) would depend on the relative electron density and steric accessibility. While a specific pKa value for this compound is not documented in the provided search results, pKa values for various other pyrimidine derivatives have been compiled. organicchemistrydata.orgorganicchemistrydata.org The determination of the precise pKa would require experimental measurement.
Radical Reactions and Photochemistry
The pyrimidine nucleus can participate in both radical and photochemical reactions, although specific studies on this compound are limited.
Radical Reactions: Pyrimidine and its derivatives can undergo reactions with free radicals. nih.gov These reactions can lead to substitution at various positions on the ring, with the outcome depending on the nature of the radical and the reaction conditions. The presence of the methyl and nitrile substituents on this compound would influence the regioselectivity of such radical attacks.
Photochemistry: Pyrimidine derivatives are known to undergo a variety of photochemical transformations upon exposure to UV light. mdpi.com One common reaction is the [2+2] photocycloaddition, which can occur between two pyrimidine rings or between a pyrimidine ring and an alkene. Other photochemical processes, such as ring-opening and rearrangement reactions, have also been observed for pyrimidine-containing compounds. The specific photochemical behavior of this compound would depend on the irradiation wavelength and the reaction medium.
Advanced Spectroscopic and Diffraction Techniques in Elucidating the Structure of 6 Methylpyrimidine 4 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 6-Methylpyrimidine-4-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring and the protons of the methyl group. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitrile group and the pyrimidine nitrogens, typically appearing in the downfield region. The methyl group protons, being attached to the aromatic ring, will also show a characteristic chemical shift.
The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The carbon atoms of the pyrimidine ring, the methyl group carbon, and the nitrile carbon will each resonate at a specific chemical shift. The chemical shifts of the ring carbons are particularly informative about the electronic environment within the heterocyclic system. Quaternary carbons, such as the one bearing the nitrile group and the one attached to the methyl group, can also be identified.
For comparative purposes, the known NMR data for the related compound 4-Methylpyrimidine (B18481) can be considered.
| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) | Solvent |
| 4-Methylpyrimidine | H2: 8.95, H5: 7.25, H6: 8.55, CH₃: 2.60 | C2: 158.8, C4: 167.2, C5: 122.5, C6: 156.5, CH₃: 23.8 | CDCl₃ |
Table 1: ¹H and ¹³C NMR chemical shift data for 4-Methylpyrimidine. This data is provided for comparative analysis of the pyrimidine core and methyl group signals. Data sourced from publicly available spectral databases.
Based on the structure of this compound, the following assignments can be predicted. The proton at position 2 would likely be the most downfield, followed by the proton at position 5. The methyl protons would appear as a singlet in the upfield region. In the ¹³C NMR spectrum, the quaternary carbons C4 and C6, along with the nitrile carbon, would have distinct chemical shifts.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between adjacent protons on the pyrimidine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded carbon and proton atoms. researchgate.net This allows for the unambiguous assignment of the protonated carbons in the molecule by linking the ¹H and ¹³C signals. researchgate.net For instance, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for piecing together the entire molecular puzzle, especially for identifying the positions of quaternary carbons and substituent groups. For this compound, an HMBC experiment would show correlations from the methyl protons to the adjacent ring carbons (C5 and C6), and from the ring protons to other carbons in the ring, as well as to the nitrile carbon.
These 2D NMR experiments, when used in concert, provide a robust and detailed map of the molecular structure, leaving little room for ambiguity. np-mrd.org
Solid-State NMR Applications
While solution-state NMR is more common for organic molecules, solid-state NMR can provide valuable information about the structure and dynamics of molecules in the solid phase. For pyrimidine derivatives, solid-state NMR can be used to study polymorphism, which is the ability of a compound to exist in different crystal forms. It can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. Deuterium (²H) solid-state NMR, for instance, is a powerful method for studying molecular dynamics. drugbank.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
In the IR spectrum of this compound, characteristic absorption bands are expected for the C≡N (nitrile) stretching vibration, typically in the range of 2260-2220 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations will also be present at lower frequencies.
Raman spectroscopy often provides complementary information. For instance, the C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the pyrimidine ring are also often more intense in the Raman spectrum compared to the IR spectrum.
The analysis of the vibrational spectra of related pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidine (B23340) and 4-amino-2,6-dihydroxy pyrimidine, can aid in the assignment of the observed bands for this compound. ripublication.comnist.gov
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Technique |
| C-H (aromatic) stretch | 3100 - 3000 | IR, Raman |
| C-H (methyl) stretch | 2960 - 2850 | IR, Raman |
| C≡N (nitrile) stretch | 2260 - 2220 | IR, Raman |
| C=N, C=C (ring) stretch | 1600 - 1400 | IR, Raman |
| C-H (in-plane) bend | 1300 - 1000 | IR |
| C-H (out-of-plane) bend | 900 - 675 | IR |
Table 2: Expected characteristic vibrational frequencies for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₅N₃), the exact mass can be calculated and compared with the experimentally determined value, confirming the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) mass spectrometry would likely lead to the formation of a stable molecular ion peak. Subsequent fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the nitrile group, or the loss of a methyl radical (•CH₃). The fragmentation of the pyrimidine ring itself would also produce characteristic ions. Analysis of the isotopic pattern, especially for fragments containing multiple nitrogen atoms, can further support the proposed structure. For instance, the predicted collision cross-section data for the related compound 4-chloro-6-methylpyrimidine-5-carbonitrile (B2487006) can provide insights into the gas-phase ion structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the pyrimidine ring and the nitrile group constitute the chromophore.
The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are generally weaker and occur at longer wavelengths. The conjugation of the nitrile group with the pyrimidine ring will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The UV-Vis spectrum of the related 4-methylpyrimidine can serve as a basic reference for the pyrimidine core transitions.
| Type of Transition | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | 200 - 270 | High |
| n → π | 270 - 350 | Low |
Table 3: Predicted electronic transitions for this compound.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as chloropyridine-carbonitriles, can provide valuable insights into the expected structural features. For instance, the crystal structures of 4-chloropyridine-2-carbonitrile (B100596) and 6-chloropyridine-2-carbonitrile (B1360203) have been determined, revealing key details about their molecular and crystal structures. nih.gov These compounds serve as excellent models for understanding the potential solid-state conformation and intermolecular interactions in this compound, given the shared presence of a nitrogen-containing six-membered ring and a carbonitrile substituent.
The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical factor in determining its reactivity and biological activity. In the case of substituted pyrimidines and pyridines, the planarity of the aromatic ring is a key feature. However, the substituents on the ring can exhibit varying degrees of rotation, which are defined by torsion angles.
In the absence of a crystal structure for this compound, we can infer its likely conformational properties from related molecules. The pyrimidine ring itself is expected to be essentially planar. The torsion angles involving the methyl and carbonitrile substituents relative to the pyrimidine ring would define their orientation. Steric hindrance between adjacent substituents and electronic effects would be the primary determinants of the most stable conformation.
To illustrate this, we can examine the structural data for 6-chloropyridine-2-carbonitrile. nih.gov The pyridine (B92270) ring in this molecule is planar, and the torsion angles involving the chloro and cyano groups relative to the ring are minimal, indicating that these substituents lie nearly in the plane of the ring. A similar planarity would be expected for this compound.
| Torsion Angle | Value (°) |
|---|---|
| C1-C2-C3-N1 | -0.4(2) |
| C2-C3-N1-C5 | -0.5(2) |
| C3-N1-C5-C4 | 0.9(2) |
| N1-C5-C4-C6 | -0.4(2) |
| C5-C4-C6-C1 | -0.2(2) |
| C4-C6-C1-C2 | 0.5(2) |
| C6-C1-C2-C3 | -0.1(2) |
Data based on the crystal structure of 6-chloropyridine-2-carbonitrile as a representative example.
The way molecules pack in a crystal is directed by a variety of non-covalent intermolecular interactions, including hydrogen bonds and π-stacking. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.
Hydrogen Bonding: In the context of this compound, the nitrogen atoms of the pyrimidine ring and the nitrogen atom of the carbonitrile group can act as hydrogen bond acceptors. While the methyl group is not a classical hydrogen bond donor, C-H···N and C-H···π interactions are known to play a significant role in crystal packing. In the crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile, weak C—H⋯N interactions are observed. nih.gov Specifically, the hydrogen atoms of the pyridine ring form contacts with the nitrogen atom of the nitrile group of an adjacent molecule, leading to the formation of chains or more complex networks.
π-Stacking: The planar aromatic pyrimidine ring of this compound makes it a prime candidate for π-stacking interactions. These interactions involve the face-to-face or offset stacking of aromatic rings and contribute significantly to the cohesive energy of the crystal. In the crystal structure of 4-chloropyridine-2-carbonitrile, offset face-to-face π-stacking is observed with a centroid-to-centroid distance of 3.813 (5) Å. nih.gov This type of interaction is characterized by a displacement of the rings relative to one another, which is a common motif in the crystal packing of aromatic molecules.
| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| C-H···N (nitrile) | C3-H3···N2 | 3.456 | 147.0 |
| π-Stacking | Ring Centroid···Ring Centroid | 3.813(5) | - |
Data based on the crystal structure of 4-chloropyridine-2-carbonitrile as a representative example.
Computational and Theoretical Studies on 6 Methylpyrimidine 4 Carbonitrile
Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to investigating the electronic properties of molecules. DFT, especially with hybrid functionals like B3LYP, has become a standard for obtaining a reliable description of molecular systems, balancing computational cost and accuracy. These methods are used to determine the optimized geometry, electronic distribution, and orbital energies of 6-Methylpyrimidine-4-carbonitrile. For instance, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set are commonly employed to optimize the geometry and compute various molecular properties of pyrimidine (B1678525) derivatives researchgate.net.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties researchgate.netbohrium.com. A small energy gap suggests high reactivity and polarizability, as less energy is required for electronic excitation bohrium.com.
Table 1: Representative Frontier Molecular Orbital Energies for Aromatic Nitriles (Note: These are typical values for similar compounds and not specific calculated values for this compound)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 to -8.0 |
| ELUMO | -1.5 to -3.0 |
The analysis of HOMO and LUMO distributions provides insights into the reactive sites for nucleophilic and electrophilic attacks.
A Molecular Electrostatic Potential (MEP) surface is a visual representation of the total charge distribution of a molecule, mapped onto a constant electron density surface researcher.life. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks researchgate.net. The different colors on an MEP map indicate varying electrostatic potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential researchgate.net.
For this compound, an MEP analysis would likely show the most negative potential (red region) localized around the nitrogen atoms of the pyrimidine ring and the nitrogen atom of the nitrile group, due to the presence of lone pairs of electrons. These sites would be the most probable centers for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the pyrimidine ring would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. A detailed MEP map would provide a comprehensive picture of the molecule's charge distribution and its implications for intermolecular interactions.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. While specific calculated data for this compound is not available, general principles can be applied. The protons on the pyrimidine ring would appear in the aromatic region of the 1H NMR spectrum, likely deshielded due to the ring currents and the electronegativity of the nitrogen atoms. The methyl group protons would appear as a singlet in the upfield region. In the 13C NMR spectrum, the carbon atom of the nitrile group would have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the pyrimidine ring would appear at distinct chemical shifts based on their electronic environment.
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Theoretical IR spectra can be calculated using DFT, which provides the vibrational frequencies and intensities of the normal modes of vibration. For this compound, a prominent and characteristic absorption band would be due to the C≡N stretching vibration of the nitrile group, typically observed in the range of 2220-2260 cm-1 semanticscholar.orgdoi.org. Other expected vibrations include C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and various bending vibrations.
Table 2: Predicted Characteristic IR Frequencies for this compound (Note: These are typical frequency ranges for the respective functional groups)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |
|---|---|---|
| C≡N (Nitrile) | Stretching | 2220 - 2260 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 3000 |
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a reliable method for predicting the electronic absorption spectra (UV-Vis) of molecules mdpi.comnih.gov. The calculations yield the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions associated with the pyrimidine ring and the nitrile group. The conjugation within the molecule would influence the position of the absorption maxima. TD-DFT calculations can provide a detailed understanding of the electronic transitions contributing to the observed spectrum mdpi.com.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies organicchemistrydata.org. This is crucial for understanding the kinetics and thermodynamics of a chemical reaction. For the synthesis of this compound, a plausible mechanism involves the condensation of a suitable precursor with a reagent that introduces the nitrile group. A proposed mechanism for the synthesis of pyrimidine-5-carbonitrile derivatives involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclodehydration and tautomerization nih.gov.
Reaction pathway modeling would involve locating the transition state structures for each elementary step of the proposed mechanism. By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. This analysis would reveal the rate-determining step and provide insights into how the reaction conditions could be optimized. Although specific computational studies on the reaction pathway for this compound were not found in the searched literature, such studies are essential for a deeper understanding of its synthesis.
Conformational Analysis and Tautomerism Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the pyrimidine ring is aromatic and therefore largely planar. The primary conformational flexibility would involve the rotation of the methyl group, which has a very low energy barrier and is generally not considered a significant conformational feature at room temperature.
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. While keto-enol tautomerism is common in hydroxypyrimidines, this compound does not possess a hydroxyl group that would readily participate in such an equilibrium figshare.com. However, prototropic tautomerism involving the nitrogen atoms of the pyrimidine ring could be theoretically possible, although the aromatic form is expected to be overwhelmingly the most stable. Quantum chemical calculations can be used to determine the relative energies of different possible tautomers and the energy barriers for their interconversion, confirming the predominance of the aromatic structure researchgate.netchemrxiv.org.
Molecular Dynamics Simulations (if applicable to specific research contexts)
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While MD simulations are most commonly applied to large biological systems like proteins and nucleic acids, they can be used for smaller molecules in specific contexts. For this compound, MD simulations could be employed to study its behavior in different solvent environments, to understand its solvation dynamics, or to investigate its interactions with a biological target, such as an enzyme's active site, if it were being studied as a potential drug candidate researchgate.net. Such simulations could provide insights into the stability of binding, the nature of intermolecular interactions, and the dynamic behavior of the molecule within a larger system. However, specific MD simulation studies focused solely on this compound were not identified in the reviewed literature.
Applications of 6 Methylpyrimidine 4 Carbonitrile in Chemical Synthesis and Materials Science Research
As a Versatile Building Block for Complex Heterocyclic Systems
The unique arrangement of functional groups in 6-Methylpyrimidine-4-carbonitrile makes it an important building block for the synthesis of more complex heterocyclic compounds. The electron-withdrawing nature of the nitrile group and the presence of nitrogen atoms in the pyrimidine (B1678525) ring influence its reactivity, allowing for a range of chemical modifications.
Pyrimidine-carbonitriles are key precursors in the synthesis of fused pyrimidine systems, which are integral to many biologically active molecules. jchr.orgias.ac.in The nitrile group is a versatile functional group that can participate in cyclization reactions to form new rings fused to the pyrimidine core. For instance, derivatives of pyrimidine-5-carbonitrile can be synthesized through multi-component reactions, which can then be further elaborated. ias.ac.in
Research has demonstrated that pyrimidine derivatives containing a cyano group can be transformed into a variety of fused heterocycles. For example, a related 4-chloro-pyrimidine derivative can react with reagents like hydrazine (B178648) hydrate (B1144303) or thiourea (B124793) to yield fused systems such as triazolopyrimidines and pyrazolo[3,4-d]pyrimidines. nih.gov These reactions showcase the potential of the cyano- and methyl-substituted pyrimidine scaffold of this compound to act as a foundational structure for building bicyclic and polycyclic heterocyclic compounds. The development of such fused systems is a significant area of research in medicinal chemistry. jchr.orgjchr.org
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Precursors
| Precursor Type | Reagent | Fused System Formed | Reference |
|---|---|---|---|
| 4-Chloro-pyrimidine derivative | Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine | nih.gov |
| 4-Chloro-pyrimidine derivative | Aroylhydrazines | Triazolopyrimidine | nih.gov |
This table illustrates common transformations of functionalized pyrimidines into fused ring systems, a pathway for which this compound is a suitable candidate.
The polypyridine family of ligands is widely used in coordination chemistry due to its ability to form stable complexes with a vast array of metal ions. chimia.ch While research on this compound itself as a ligand precursor is specific, the broader class of pyrimidine derivatives is crucial in creating ligands for coordination polymers and metal-organic frameworks (MOFs). chimia.ch The nitrogen atoms within the pyrimidine ring, along with the nitrogen of the nitrile group, can act as donor sites for metal coordination.
The synthesis of ligands often involves modifying a core structure to introduce specific binding sites. This compound can serve as this core, where the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, creating bidentate or polydentate ligands capable of chelating metal ions. Such pyrimidine-based ligands are instrumental in constructing complex supramolecular structures with tailored properties. chimia.ch
Role in the Development of New Synthetic Methodologies
The synthesis of pyrimidine-carbonitriles has been a subject of methodological development, aiming for more efficient and environmentally friendly processes. ias.ac.in Researchers have developed simple, solvent-free methods using catalysts like ammonium (B1175870) chloride to produce pyrimidine-5-carbonitrile derivatives in short reaction times. ias.ac.in Similarly, solvent-free fusion techniques have been employed to create novel pyrimidine-5-carbonitriles. nih.gov
The utility of this compound extends to its use in developing new synthetic pathways for highly functionalized molecules. For example, complex multi-step syntheses have been developed for related chlorinated pyrimidine-carbonitriles, involving sequential nucleophilic displacement, oxidation, and cyanation reactions. semanticscholar.org These elaborate procedures highlight how pyrimidine-carbonitrile scaffolds are central to methodologies aimed at producing complex target molecules with precise substitution patterns. semanticscholar.org
Potential in Polymer Chemistry and Functional Materials Research
While direct applications of this compound in polymer science are an emerging area, its structural features suggest significant potential. Its analogue, 6-Chloropyrimidine-4-carbonitrile, is noted as a versatile intermediate in materials science. A key pathway for incorporating such molecules into polymers involves the chemical modification of the nitrile group. For instance, converting the nitrile to a hydroxyl or carboxylic acid moiety would enable its use in esterification or amidation reactions, forming the basis for polyesters or polyamides.
Furthermore, pyrimidine-based compounds are used as ligands for creating coordination polymers or MOFs. chimia.ch These materials are of great interest for applications in gas storage, separation, and catalysis. chimia.ch By modifying this compound to create multifunctional ligands, it could be incorporated as a building block into these advanced functional materials, where the pyrimidine unit can influence the structural, electronic, and sorptive properties of the resulting polymer.
Coordination Chemistry as a Ligand for Metal Complexes
Transition metal nitrile complexes are a well-established class of coordination compounds. wikipedia.org The nitrile ligand typically coordinates to a metal center through its nitrogen atom. wikipedia.org this compound possesses two potential types of coordination sites: the nitrogen atom of the cyano group and the two nitrogen atoms of the pyrimidine ring.
This dual-functionality allows it to act as either a monodentate ligand through the nitrile group or potentially as a bridging ligand connecting multiple metal centers. The coordination of the nitrile to a cationic metal center can also activate the nitrile for nucleophilic attack, a principle that underlies the catalytic hydration of nitriles. wikipedia.org The pyrimidine ring itself is a classic N-heterocyclic ligand, and its coordination behavior is well-documented. chimia.ch In polynitrile compounds, both cyano groups and ring nitrogens can participate in forming complex structures with metal ions, as seen in the coordination chemistry of pentacyanocyclopentadienide with alkaline earth metals. mdpi.com Therefore, this compound is a promising candidate for the design of novel metal complexes and coordination polymers.
Table 2: Potential Coordination Sites of this compound
| Functional Group | Atom | Potential Role in Coordination |
|---|---|---|
| Pyrimidine Ring | N1, N3 | Lewis basic sites for metal binding; can act as a bridging ligand. |
Future Research Directions and Unexplored Avenues for 6 Methylpyrimidine 4 Carbonitrile
Development of Novel and More Efficient Synthetic Routes
While various methods exist for synthesizing pyrimidine (B1678525) derivatives, the development of more efficient, economical, and environmentally friendly routes for 6-Methylpyrimidine-4-carbonitrile is a primary area for future research. ias.ac.in Current strategies often rely on multi-step processes or harsh reagents. arkat-usa.orgnih.gov
Future investigations should focus on one-pot, multi-component reactions, which offer significant advantages in terms of simplicity, cost-effectiveness, and reduced waste. ias.ac.innih.gov The Biginelli reaction, a classic one-pot synthesis for dihydropyrimidines, could be adapted for this specific target. nih.gov Research into novel catalytic systems is crucial. For instance, the use of inexpensive and readily available catalysts like ammonium (B1175870) chloride under solvent-free conditions has proven effective for other pyrimidine-5-carbonitriles and warrants exploration. ias.ac.in
Furthermore, the development of sustainable catalyst systems, such as those derived from biowaste, presents an exciting frontier. A recently developed "bone char-Bronsted solid acid catalyst" has demonstrated high efficiency in synthesizing pyrimidine-5-carbonitrile derivatives. nih.govresearchgate.net Applying such reusable and eco-friendly catalysts to the synthesis of this compound could dramatically improve its accessibility for further research and application. nih.gov
| Synthesis Strategy | Potential Advantages | Relevant Research Context |
| One-Pot, Multi-Component Reactions | Reduced reaction steps, lower cost, less waste. ias.ac.in | Adaptation of Biginelli-type reactions. ias.ac.innih.gov |
| Solvent-Free Catalysis | Eco-friendly, simple, inexpensive. ias.ac.in | Use of catalysts like ammonium chloride. ias.ac.in |
| Biowaste-Derived Catalysts | Sustainable, reusable, economical. nih.govresearchgate.net | Application of solid acid catalysts like bone char. researchgate.net |
Exploration of Undiscovered Reactivity Modes and Mechanistic Insights
The reactivity of this compound is largely dictated by the electronic interplay between the nitrogen atoms in the ring, the electron-donating methyl group, and the strongly electron-withdrawing cyano group. A key area for future study is to gain deeper mechanistic insights into how this substitution pattern governs the molecule's behavior in various reactions. nih.gov
One promising avenue is the investigation of its electrophilicity. In a closely related system, a 5-cyano-pyrimidine derivative, the cyano group was found to significantly increase the electrophilicity at the C6 position, facilitating nucleophilic displacement reactions. nih.gov It is critical to explore whether a similar activation occurs in this compound, which could allow for the strategic introduction of diverse functional groups at the C4 or C6 positions.
Another unexplored area is the potential for cycloaddition reactions. The cyano group (nitrile) can participate as a dienophile or dipolarophile. Theoretical studies on the [3+2] cycloaddition of cyanoacetylene (B89716) with nitrones have shown this to be a viable reaction pathway, suggesting that the nitrile group on the pyrimidine ring could undergo similar transformations to create novel fused heterocyclic systems. researchgate.net Elucidating the mechanisms of these potential reactions, whether through kinetic studies or trapping of intermediates, will be essential for harnessing the synthetic utility of the molecule. nih.gov
Advanced Computational Studies for Property Prediction and Rational Design
Computational chemistry offers powerful tools for predicting the properties of this compound and rationally designing future experiments. Density Functional Theory (DFT) and other advanced methods can provide a wealth of information before a single reaction is run in the lab. researchgate.net
A primary goal for computational studies would be to map the molecule's electronic landscape. Calculations can determine key reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to predict whether the compound will act as a nucleophile or an electrophile in a given reaction. researchgate.net This can guide the choice of reaction partners and conditions.
Furthermore, computational modeling can be used to explore potential reaction pathways and transition states in detail. researchgate.net For instance, when investigating potential cycloaddition reactions, DFT can calculate the activation energies for different regioisomeric products, predicting which isomer is more likely to form. researchgate.net This predictive power is invaluable for designing more selective and efficient syntheses. These theoretical models can also be extended to predict physical and spectroscopic properties, aiding in the characterization of new derivatives.
Integration into Emerging Chemical Methodologies and Catalysis
The unique electronic features of this compound make it an intriguing candidate for integration into modern chemical methodologies, particularly as a ligand in catalysis. The pyrimidine nitrogen atoms and the nitrile group are all potential coordination sites for metal centers.
Future research should explore the synthesis of organometallic complexes where this compound acts as a ligand. The electronic properties of the metal center would be modulated by the pyrimidine ring, potentially leading to catalysts with novel reactivity or selectivity. These new catalysts could be applied to a range of important organic transformations.
There is also an opportunity to use the compound as a building block in the synthesis of more complex catalytic structures. For example, it could be incorporated into N-heterocyclic carbene (NHC) precursors or other ligand scaffolds to fine-tune their steric and electronic properties for specific catalytic applications.
| Area of Integration | Research Goal | Potential Impact |
| Organometallic Catalysis | Synthesize novel metal complexes using the compound as a ligand. | Development of new catalysts with unique selectivity for organic synthesis. |
| Ligand Design | Incorporate the molecule into larger, more complex ligand frameworks. | Fine-tuning the performance of established catalytic systems. |
| Sustainable Chemistry | Use as a component in eco-friendly catalytic processes. | Reducing the environmental impact of chemical manufacturing. nih.gov |
Role in Advanced Materials Science Applications
While the primary focus for many pyrimidine derivatives has been in pharmaceuticals, their inherent properties also make them attractive for materials science. arkat-usa.org The future for this compound in this field lies in leveraging its rigid, aromatic structure and polar functional groups to create novel functional materials.
One unexplored avenue is its use as a monomer or building block for creating functional polymers. The nitrile group can be chemically transformed or used to introduce specific functionalities. For instance, molecularly imprinted polymers (MIPs) have been created using cyclodextrin (B1172386) derivatives to achieve selective recognition of target molecules. researchgate.net this compound could be incorporated into such polymer systems to create sensors or separation materials with high selectivity for specific analytes.
The compound's electronic structure also suggests potential applications in organic electronics. Pyrimidine-based materials have been investigated for use in various electronic devices. Research into the photophysical properties of this compound and its derivatives could reveal potential for applications as organic light-emitting diodes (OLEDs) or components in organic photovoltaics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methylpyrimidine-4-carbonitrile derivatives, and how are reaction conditions optimized?
- Methodological Answer : Multi-component reactions under thermal aqueous conditions are widely used. For example, substituting aryl aldehydes, malononitrile, and thiourea in water at 80–100°C yields 4-amino-pyrimidinecarbonitriles. Optimization involves adjusting pH (e.g., using K₂CO₃ as a base), reaction time (4–8 hours), and stoichiometry to improve yields (70–90%) . Alternative routes include chlorination of precursors (e.g., POCl₃) followed by nucleophilic substitution with amines or thiols .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : CN stretch (~2212 cm⁻¹) and NH₂/NH bands (3300–3478 cm⁻¹) confirm nitrile and amine groups .
- ¹H/¹³C NMR : Methyl groups (δH ~2.3–2.4 ppm; δC ~21–22 ppm) and aromatic protons (δH 7.0–8.4 ppm) validate substitution patterns .
- HRMS : Matches calculated and observed m/z values (e.g., [M+H]⁺ within 0.001 Da) to confirm molecular formulas .
Advanced Research Questions
Q. How do substituents on the pyrimidine ring influence electronic properties and reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position increase electrophilicity, facilitating nucleophilic attack at C4. Computational studies (DFT) can map charge distribution, while Hammett constants correlate substituent effects with reaction rates. For example, 5-trifluoromethyl derivatives show enhanced reactivity in Suzuki couplings compared to methyl analogs .
Q. What strategies resolve contradictions in melting points or spectral data for structurally similar derivatives?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent effects. Techniques include:
- DSC/TGA : Differentiate polymorphs by thermal behavior.
- X-ray crystallography : Resolve structural ambiguities (e.g., hydrogen bonding in 4-amino derivatives affecting NH₂ IR bands) .
- Control experiments : Reproduce synthesis under inert atmospheres to exclude oxidation byproducts .
Q. How can regioselectivity be controlled during functionalization of this compound?
- Methodological Answer : Use directing groups or transition-metal catalysts. For example:
- Palladium-catalyzed C–H activation : Aryl iodides selectively functionalize the 2-position using Pd(OAc)₂ and ligands like XPhos .
- Protecting groups : Temporary Boc protection of amines directs electrophilic substitution to the 5-position .
Methodological Notes
- Synthetic Reproducibility : Always cross-validate yields and spectral data with independent batches. For example, HRMS discrepancies >0.005 Da suggest impurities requiring column chromatography (silica gel, EtOAc/hexane) .
- Data Interpretation : Overlapping NMR signals (e.g., aromatic protons in thiophene-substituted derivatives) may require 2D techniques (COSY, HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
